Superior Antimicrobial Potency of 5-Chloro Indole Derivatives Against MRSA
In a study evaluating indole-naphthalene hybrid analogs, compounds bearing a 5-chloro substitution on the indole ring demonstrated the highest antibacterial activity. This is a class-level inference that directly supports the procurement value of the 5-chloro motif present in 3,3-dibromo-5-chloro-1H-indol-2-one. The activity of these 5-chloro substituted leads was found to exceed that of standard antibiotics, particularly against methicillin-resistant Staphylococcus aureus (MRSA), and the compounds were non-toxic in human HEK and SH-SY5Y cells [1].
| Evidence Dimension | Antibacterial activity (class effect) |
|---|---|
| Target Compound Data | Identified as among the 'best activities' |
| Comparator Or Baseline | Other halogen substitutions (e.g., 5-fluoro, 5-bromo), and standard antibiotics (e.g., ciprofloxacin, which faces up to 80% resistance in MRSA strains) |
| Quantified Difference | Activity exceeded that of used standard antibiotics |
| Conditions | In vitro assay against Staphylococcus aureus and MRSA strains; cytotoxicity evaluated in HEK and SH-SY5Y cells |
Why This Matters
This data suggests that the 5-chloroindole substructure is a privileged scaffold for developing next-generation antibiotics, making 3,3-dibromo-5-chloro-1H-indol-2-one a strategically valuable starting material for medicinal chemistry programs targeting drug-resistant infections.
- [1] Ashraf, K., Yasrebi, K., Adeniyi, E. T., Hertlein, T., Ohlsen, K., Lalk, M., Erdmann, F., & Hilgeroth, A. (2019). Antistaphylococcal evaluation of indole–naphthalene hybrid analogs. Drug Design, Development and Therapy, 13, 275-283. View Source
